molecular formula C14H25NO B3981015 1-(cyclohexylcarbonyl)-2-ethylpiperidine CAS No. 64498-16-4

1-(cyclohexylcarbonyl)-2-ethylpiperidine

Cat. No. B3981015
CAS RN: 64498-16-4
M. Wt: 223.35 g/mol
InChI Key: BMMBTNZYVVEHJN-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbonyl)-2-ethylpiperidine, also known as CEPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. CEPP is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which makes it an important tool for investigating the role of nNOS in various physiological and pathological conditions.

Mechanism of Action

1-(cyclohexylcarbonyl)-2-ethylpiperidine inhibits nNOS by binding to the heme prosthetic group of the enzyme, which is essential for its catalytic activity. By inhibiting nNOS, this compound reduces the production of nitric oxide (NO), which is a signaling molecule involved in various physiological and pathological processes. The inhibition of nNOS by this compound is reversible and competitive, meaning that it competes with the substrate L-arginine for binding to the enzyme.
Biochemical and Physiological Effects
The inhibition of nNOS by this compound has several biochemical and physiological effects. For example, this compound reduces the production of NO, which is a potent vasodilator that regulates blood flow and blood pressure. The inhibition of nNOS by this compound also reduces the production of reactive nitrogen species (RNS), which can cause oxidative damage to cells and tissues. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(cyclohexylcarbonyl)-2-ethylpiperidine has several advantages for lab experiments. It is a potent and selective inhibitor of nNOS, which makes it a valuable tool for investigating the role of nNOS in various physiological and pathological conditions. This compound is also stable and easy to handle, which simplifies its use in experiments. However, this compound has some limitations. It is a relatively expensive compound, which may limit its use in some labs. In addition, this compound has some off-target effects, such as inhibition of other NOS isoforms and cytochrome P450 enzymes.

Future Directions

There are several future directions for research on 1-(cyclohexylcarbonyl)-2-ethylpiperidine. One direction is to investigate the therapeutic potential of this compound in various diseases, such as neuropathic pain, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of nNOS based on the structure of this compound. Finally, it would be interesting to investigate the role of nNOS in other physiological and pathological processes, such as immune function and cancer.

Scientific Research Applications

1-(cyclohexylcarbonyl)-2-ethylpiperidine has been used extensively in scientific research to investigate the role of nNOS in various physiological and pathological conditions. For example, this compound has been shown to attenuate the development of neuropathic pain in animal models by inhibiting nNOS activity. This compound has also been used to study the role of nNOS in ischemic stroke, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

cyclohexyl-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-2-13-10-6-7-11-15(13)14(16)12-8-4-3-5-9-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBTNZYVVEHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983058
Record name Cyclohexyl(2-ethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64498-16-4
Record name Piperidine, 1-(cyclohexylcarbonyl)-2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064498164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(2-ethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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